molecular formula C20H21NO5S B2448286 Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate CAS No. 2034308-91-1

Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate

Cat. No.: B2448286
CAS No.: 2034308-91-1
M. Wt: 387.45
InChI Key: SQRCHPDMSCFBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound features a thiazepane ring, which is a seven-membered ring containing sulfur and nitrogen atoms, and a benzoate ester group, which is a common functional group in organic chemistry.

Preparation Methods

The synthesis of Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the thiazepane ring and subsequent functionalization to introduce the benzoate ester group. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, interacting with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical agent, possibly for treating certain diseases.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The thiazepane ring and benzoate ester group may interact with specific enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can be compared with other similar compounds, such as:

    Phenyl benzoate: A simpler ester with similar structural features.

    4-Methylphenyl benzoate: Another ester with a methyl group on the phenyl ring.

    4-Methoxyphenyl benzoate: An ester with a methoxy group on the phenyl ring. The uniqueness of this compound lies in its thiazepane ring, which imparts distinct chemical and biological properties compared to these simpler esters.

Properties

IUPAC Name

methyl 4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-26-20(23)17-9-7-16(8-10-17)19(22)21-12-11-18(27(24,25)14-13-21)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRCHPDMSCFBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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